molecular formula C7H4BrClFNO B13101763 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone

Cat. No.: B13101763
M. Wt: 252.47 g/mol
InChI Key: NBMMPEFOCOYYGU-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is a halogenated pyridine derivative with the molecular formula C₇H₄BrClFNO and a molecular weight of 268.47 g/mol. Its structure features a pyridine ring substituted with bromine (2-position), chlorine (5-position), fluorine (3-position), and an ethanone group (4-position).

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

1-(2-bromo-5-chloro-3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H4BrClFNO/c1-3(12)5-4(9)2-11-7(8)6(5)10/h2H,1H3

InChI Key

NBMMPEFOCOYYGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1Cl)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the pyridine ring through electrophilic aromatic substitution reactions.

    Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone has diverse applications in scientific research:

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of new compounds.

Biology

Research has indicated its potential as a bioactive compound in drug discovery. Studies focus on its anticancer and anti-inflammatory properties, exploring its interactions with biological macromolecules. The halogen substituents enhance binding affinity to microbial targets, suggesting broad-spectrum antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its role in synthesizing novel therapeutic agents targeting specific biological pathways. Its structural features may facilitate interactions with enzymes or receptors involved in disease mechanisms.

Industry

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows for modifications that can lead to improved performance in various applications.

Antimicrobial Activity

Preliminary studies suggest significant antimicrobial activity against various bacterial strains. For instance, similar compounds have demonstrated efficacy against resistant strains, indicating that 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone may also possess similar properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityUnique Attributes
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanoneSignificantHalogen substituents enhance binding affinity
1-(2-Bromo-3-fluoropyridin-4-yl)ethanolModerateHydroxyl group may affect solubility
1-(5-Bromo-2-chloropyridin-3-yl)ethanoneLowDifferent halogen positioning alters activity

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally related halogenated pyridine derivatives. Key differences in halogen types, substitution patterns, and functional groups significantly influence reactivity, biological activity, and applications.

Halogenated Pyridine Derivatives with Varied Substituents

Compound Name Molecular Formula Key Substituents Reactivity/Bioactivity Highlights Reference
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone C₇H₅ClFNO Cl (2), F (5), ethanone (3) Lower electrophilicity due to fewer halogens; limited cross-coupling utility .
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO Br (5), F (3), ethanone (2) Enhanced oxidative stability; used in fluorescent materials .
1-(4-Bromo-2-chloropyridin-3-yl)ethanone C₇H₄BrClNO Br (4), Cl (2), ethanone (3) Superior Suzuki coupling efficiency; applied in kinase inhibitor synthesis .
1-(3,5-Difluoropyridin-2-yl)ethanone C₇H₅F₂NO F (3,5), ethanone (2) High electron-withdrawing effect; utilized in PET tracer development .

Key Insight : The target compound’s Br (2), Cl (5), F (3) substitution creates a sterically congested and electron-deficient pyridine ring, favoring nucleophilic aromatic substitution over simpler halogenated analogs .

Biological Activity

1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is a synthetic organic compound that has garnered attention in various fields of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone is C8H6BrClFNO, with a molecular weight of approximately 236.49 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) on the pyridine ring significantly influences its chemical reactivity and biological activity. These halogens enhance the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Properties

Preliminary studies indicate that 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone exhibits significant antimicrobial activity. The halogen substituents are believed to increase the compound's binding affinity to microbial targets, making it a candidate for further development as an antimicrobial agent. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess broad-spectrum antimicrobial properties .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityUnique Attributes
1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanoneSignificantHalogen substituents enhance binding affinity
1-(2-Bromo-3-fluoropyridin-4-yl)ethanolModerateHydroxyl group may affect solubility
1-(5-Bromo-2-chloropyridin-3-yl)ethanoneLowDifferent halogen positioning alters activity

Anticancer Potential

Research also suggests that 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone may have anticancer properties. Compounds with similar structural features have been identified as potential inhibitors of cancer cell proliferation. The electron-withdrawing nature of the halogen substituents likely plays a role in modulating the compound's interaction with cancer-related proteins .

The biological activity of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The halogen substituents may enhance the compound's ability to inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Binding : The unique structure allows for better binding to receptors that play crucial roles in disease pathways.
  • DNA Interaction : Studies suggest that similar compounds can interact with nucleic acids, potentially leading to disruptions in replication or transcription processes in pathogens or cancer cells .

Case Studies

Several studies have explored the biological activities of compounds related to 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone:

  • Antichlamydial Activity : A study demonstrated that modifications in pyridine derivatives could yield compounds with selective antichlamydial activity, highlighting the importance of electron-withdrawing groups like bromine and chlorine .
  • In Vitro Evaluations : In vitro assays have shown that structurally similar compounds exhibit varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further research into the efficacy of 1-(2-Bromo-5-chloro-3-fluoropyridin-4-yl)ethanone .

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